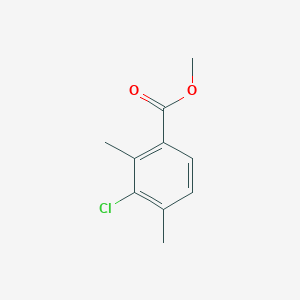
4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol” is a chemical compound with the molecular formula C8H8BClO2 . It is not intended for human or veterinary use and is typically used for research purposes.
Physical And Chemical Properties Analysis
“4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol” has a molecular weight of 182.41 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Antimicrobial and Antifungal Agents
One significant application of 4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol and its derivatives lies in their use as antimicrobial and antifungal agents. These compounds have been extensively studied for their potential in addressing infectious diseases caused by bacteria, fungi, and other pathogens. Their mechanism involves inhibiting essential enzymes in the life cycle of these microorganisms, showcasing a broad spectrum of activity that could lead to new classes of anti-infective treatments (Nocentini, Supuran, & Winum, 2018).
Cancer Research
Another critical application of these compounds is in cancer research, where they have been shown to exhibit potential anticancer properties. Their effectiveness in this area may be attributed to their ability to interfere with cancer cell proliferation and survival, presenting a promising avenue for the development of new anticancer therapies (Haman et al., 2015).
Enzyme Inhibition for Therapeutic Uses
The unique chemical structure of 4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol allows for the selective inhibition of specific enzymes, which is crucial for therapeutic applications. This enzyme inhibition capability extends beyond antimicrobial action, affecting enzymes involved in inflammation and other pathological processes. This makes benzoxaborole derivatives versatile tools in developing treatments for various diseases, including inflammatory conditions and potentially neurodegenerative disorders (Adamczyk-Woźniak et al., 2009).
Drug Development and Delivery
Benzoxaborole chemistry provides a valuable scaffold for drug development, offering novel ways to enhance drug-like properties such as stability, bioavailability, and target specificity. These attributes are essential in the design and optimization of new drugs, including prodrugs, that can be more effectively delivered and activated within the body. The versatility and drug-like properties of benzoxaborole derivatives make them promising candidates for the pharmaceutical industry, opening up new possibilities for drug development and delivery systems (Malet-Martino & Martino, 2002).
properties
IUPAC Name |
4-chloro-1-hydroxy-5-methyl-3H-2,1-benzoxaborole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO2/c1-5-2-3-7-6(8(5)10)4-12-9(7)11/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQPJNUBLDLKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C(=C(C=C2)C)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188075 |
Source


|
| Record name | 2,1-Benzoxaborole, 4-chloro-1,3-dihydro-1-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol | |
CAS RN |
2121515-09-9 |
Source


|
| Record name | 2,1-Benzoxaborole, 4-chloro-1,3-dihydro-1-hydroxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1-Benzoxaborole, 4-chloro-1,3-dihydro-1-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601188075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














